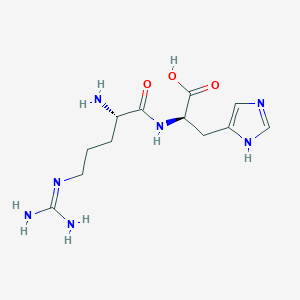
2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone is an organic compound that features a chloroacetyl group attached to an indoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both chloro and hydroxy functional groups makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone typically involves the reaction of 2-hydroxyindoline with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Hydroxyindoline+Chloroacetyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or toluene can help in dissolving the reactants and controlling the reaction temperature. The product is typically purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloro group in 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The carbonyl group in the compound can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Oxidation: PCC, DMP, solvents (e.g., dichloromethane), room temperature.
Reduction: Sodium borohydride, solvents (e.g., ethanol, methanol), room temperature.
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of 2-Chloro-1-(2-oxoindolin-1-yl)ethanone.
Reduction: Formation of 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanol.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone serves as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
This compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with indole derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The indoline moiety is a common scaffold in drug design due to its ability to interact with various biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for incorporation into various polymeric materials.
Mécanisme D'action
The biological activity of 2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone and its derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The indoline ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(2-oxoindolin-1-yl)ethanone: Similar structure but with a carbonyl group instead of a hydroxy group.
2-Chloro-1-(2-methoxyindolin-1-yl)ethanone: Similar structure but with a methoxy group instead of a hydroxy group.
2-Bromo-1-(2-hydroxyindolin-1-yl)ethanone: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-1-(2-hydroxyindolin-1-yl)ethanone is unique due to the presence of both chloro and hydroxy functional groups, which provide a balance of reactivity and stability. This dual functionality allows for diverse chemical transformations and applications in various fields, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
88150-27-0 |
|---|---|
Formule moléculaire |
C10H10ClNO2 |
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
2-chloro-1-(2-hydroxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10ClNO2/c11-6-10(14)12-8-4-2-1-3-7(8)5-9(12)13/h1-4,9,13H,5-6H2 |
Clé InChI |
BEVSUBXTPHBWNC-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C2=CC=CC=C21)C(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)



![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)

